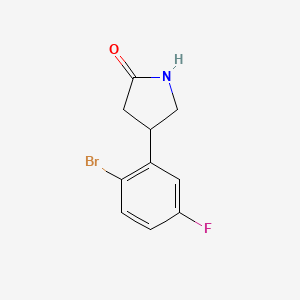

4-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one

Description

4-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2-bromo-5-fluorophenyl group. The pyrrolidinone ring (a five-membered lactam) provides a rigid scaffold, while the bromo and fluoro substituents on the aromatic ring enhance its electronic and steric properties. This compound is of interest in medicinal chemistry, particularly in the design of acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases like Alzheimer’s . Its structural features, such as the ketone group in the pyrrolidinone ring, enable hydrogen bonding and dipole interactions, which are critical for binding to biological targets.

Properties

Molecular Formula |

C10H9BrFNO |

|---|---|

Molecular Weight |

258.09 g/mol |

IUPAC Name |

4-(2-bromo-5-fluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9BrFNO/c11-9-2-1-7(12)4-8(9)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |

InChI Key |

AFPRGGIMHCBJKV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)C2=C(C=CC(=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthetic routes to prepare this compound involve the following steps:

Bromination: Start with 2-bromo-5-fluoroaniline. Brominate the aniline ring using a suitable brominating agent (e.g., N-bromosuccinimide, NBS) to introduce the bromine atom.

Industrial Production::

Chemical Reactions Analysis

Electrophilic Substitution: Due to the aromatic nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The bromine atom can be replaced by other nucleophiles (e.g., amines, alkoxides) .

Bromination: NBS, light or heat.

Cyclization: Base-catalyzed cyclization using a suitable carbonyl compound.

Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).

Major Products:: The major product is the desired 4-(2-bromo-5-fluorophenyl)pyrrolidin-2-one.

Scientific Research Applications

Building Block: Used as a building block in the synthesis of more complex molecules.

Pharmacophore: Its unique structure makes it valuable for drug design.

Biological Activity: Investigate its potential as an antiviral, anti-inflammatory, or anticancer agent.

Receptor Binding: Study its interaction with biological receptors.

Pharmaceuticals: Explore its use in drug development.

Agrochemicals: Investigate its agricultural applications.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may involve binding to cellular receptors, enzymatic inhibition, or modulation of signaling pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine, 2-(2-bromo-5-fluorophenyl)-, (2S)- (CAS 1228557-32-1)

- Structural Differences : Unlike 4-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one, this compound lacks the ketone group in the pyrrolidine ring, making it a secondary amine rather than a lactam.

- However, the stereochemistry at the C2 position ((2S)-configuration) may influence chiral recognition in biological systems .

3-(4-(Benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (Compound 14a)

- Structural Differences : Compound 14a includes a piperidine moiety and a 3,4-dimethoxybenzyl group, whereas 4-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one has a simpler bromo-fluorophenyl substitution.

- Biological Activity : Computational studies show that 14a exhibits strong AChE inhibitory activity (IC₅₀ = 12 nM) due to interactions with the enzyme’s catalytic anionic site (CAS) and peripheral anionic site (PAS). The bromo-fluorophenyl analog may have reduced potency due to smaller substituents but could offer improved metabolic stability due to halogenation .

4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone

- Structural Differences: This pyridazinone derivative has a six-membered ring with two nitrogen atoms, contrasting with the five-membered pyrrolidinone. The bromine and fluorine are positioned on adjacent rings.

- Electronic Effects: The pyridazinone’s electron-deficient aromatic system may enhance π-π stacking with aromatic residues in enzyme active sites. However, the larger ring size could reduce conformational flexibility compared to pyrrolidinone derivatives .

2-Fluoro-5-(4-fluorophenyl)pyridine

- Structural Differences: A pyridine ring with fluorine substituents replaces the pyrrolidinone core.

- Pharmacokinetic Profile: Fluorine atoms increase lipophilicity and metabolic stability.

Data Tables: Key Structural and Functional Comparisons

Table 1. Structural Properties

*LogP values estimated via computational models.

Mechanistic Insights from Computational and Structural Studies

- Pyrrolidinone Conformation: The puckering of the pyrrolidinone ring (quantified via Cremer-Pople coordinates ) influences binding to AChE. Substituents like bromine may restrict ring flexibility, optimizing interactions with the enzyme’s gorge region .

- Halogen Effects: Bromine’s polarizability enhances halogen bonding with protein residues, while fluorine’s electronegativity improves metabolic stability. These features are leveraged in both pyrrolidinone and pyridazinone derivatives .

Biological Activity

4-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities. This article compiles various research findings regarding the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure:

- Molecular Formula: C11H10BrFNO

- Molecular Weight: 272.10 g/mol

- IUPAC Name: 4-(2-bromo-5-fluorophenyl)pyrrolidin-2-one

Synthesis

The synthesis of 4-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one can be achieved through various methods, including:

- Lewis Acid-Catalyzed Reactions: These reactions involve the cyclization of donor–acceptor cyclopropanes with primary amines, leading to the formation of pyrrolidinones .

- One-Pot Synthesis: A simplified method that combines multiple steps into one reaction vessel, enhancing efficiency and yield .

Antimicrobial Properties

Research indicates that compounds similar to 4-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one exhibit significant antimicrobial activity. For example:

- Antibacterial Activity: In vitro studies have shown that pyrrolidine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one | TBD | TBD |

| Sodium pyrrolidide | 0.0039 | S. aureus |

| Sodium pyrrolidide | 0.025 | E. coli |

Anticancer Activity

Pyrrolidinones have been investigated for their anticancer properties:

- Mechanism of Action: The compound may exert its effects by modulating specific molecular targets involved in cancer cell proliferation and survival .

- Inhibitory Effects on Kinases: Some derivatives have shown potent inhibitory activity against kinases involved in cancer progression, highlighting their potential as therapeutic agents .

Case Studies

- Inhibition of Glutaminyl Cyclase and Glucagon Receptor:

- Dual Orexin Receptor Antagonism:

The biological activity of 4-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one is attributed to:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrrolidin-2-one derivatives and halogenated aryl precursors. For example, analogous syntheses of fluorophenyl-pyrrolidinones involve Buchwald-Hartwig amination or Ullmann coupling, with yields varying based on catalyst systems (e.g., Pd/Cu) and solvent polarity . Evidence from related compounds shows that using 2-bromo-5-fluorophenylboronic acid with pyrrolidin-2-one derivatives in THF/water under Suzuki-Miyaura conditions achieves ~59–85% yields, but steric hindrance from the bromo-fluoro substituents may require elevated temperatures (80–100°C) .

Q. How can the molecular structure of 4-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : and NMR can identify the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH groups) and aryl protons (δ ~6.8–7.5 ppm for bromo-fluorophenyl) .

- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical. For example, analogous fluorophenyl-pyrrolidinones exhibit monoclinic crystal systems (space group P2/n) with bond angles confirming puckered pyrrolidinone conformations .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidinone ring influence the biological or material properties of 4-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one?

- Methodological Answer : Enantioselective synthesis (e.g., Heck–Matsuda desymmetrization) can produce chiral pyrrolidinones. For example, (R)-configured analogs show distinct binding affinities in PET imaging agents targeting synaptic vesicle glycoproteins. Chiral HPLC (Daicel Chiralpak® columns) or SFC with UV detection (λ = 210–260 nm) resolves enantiomers, as demonstrated for related compounds with >95% enantiomeric excess .

Q. What challenges arise in resolving crystallographic data for halogenated pyrrolidinones, and how can they be mitigated?

- Methodological Answer : Heavy atoms (Br, F) introduce electron density artifacts. Strategies include:

- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning observed in halogenated analogs .

- Example: A bromo-fluorophenyl-pyrrolidinone derivative (CHClFNO) required β-angle refinement (91.088°) to resolve monoclinic distortions .

Q. How can computational methods predict the puckering dynamics of the pyrrolidinone ring in 4-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one?

- Methodological Answer : Cremer-Pople puckering parameters (q, θ, φ) quantify ring non-planarity. For five-membered rings, DFT calculations (B3LYP/6-311++G**) reveal that electron-withdrawing substituents (Br, F) increase puckering amplitude (q ≈ 0.5 Å) and stabilize twist-boat conformations. MD simulations (AMBER) further show temperature-dependent pseudorotation barriers .

Data Contradiction & Troubleshooting

Q. Why do reported yields for analogous fluorophenyl-pyrrolidinones vary significantly (59–85%), and how can reproducibility be improved?

- Methodological Answer : Discrepancies arise from:

- Substituent Reactivity : Bromo-fluoro groups deactivate aryl rings, necessitating longer reaction times or excess ligands (e.g., XPhos).

- Purification Issues : Column chromatography with ethyl acetate/hexane (3:7) often fails to separate diastereomers; instead, use preparative HPLC (C18 column, acetonitrile/water) .

- Example: A 59% yield using 2-bromo-5-fluorophenyl iodide vs. 85% with boronic acid highlights the need for optimized coupling partners .

Q. How should researchers address conflicting NMR assignments for pyrrolidinone derivatives?

- Methodological Answer : Overlapping signals (e.g., CH groups at δ ~2.5–3.5 ppm) can be resolved via:

- 2D NMR : HSQC and HMBC correlate - couplings, confirming connectivity between the pyrrolidinone carbonyl (δ ~175 ppm) and adjacent CH groups.

- Variable Temperature NMR : Cooling to −40°C slows ring puckering, splitting broad singlets into distinct peaks .

Application-Oriented Questions

Q. What role does 4-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one play in developing PET radiotracers?

- Methodological Answer : Bromine/fluorine atoms enable or isotopic labeling for neuroimaging. For example, SynVesT-1 (a fluorophenyl-pyrrolidinone derivative) targets synaptic vesicle glycoprotein 2A (SV2A) in Alzheimer’s disease models. Radiolabeling involves nucleophilic substitution (K/Kryptofix® 222) at the aryl position, achieving molar activities >50 GBq/μmol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.